
6-Chloro-5-fluoroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-chloroisoquinoline with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 5-position. The nitrile group is then introduced through a subsequent reaction with a suitable cyanating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
6-Chloroisoquinoline: Lacks the fluorine atom at the 5-position.
5-Fluoroisoquinoline: Lacks the chlorine atom at the 6-position.
Isoquinoline-1-carbonitrile: Lacks both halogen atoms.
Uniqueness: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Eigenschaften
Molekularformel |
C10H4ClFN2 |
|---|---|
Molekulargewicht |
206.60 g/mol |
IUPAC-Name |
6-chloro-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |
InChI-Schlüssel |
BOFRMOIIVFAMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


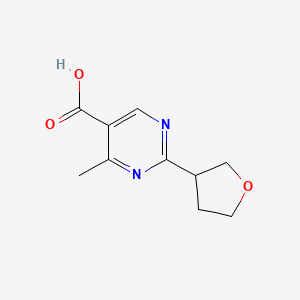
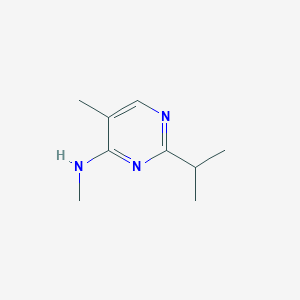
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)

![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)

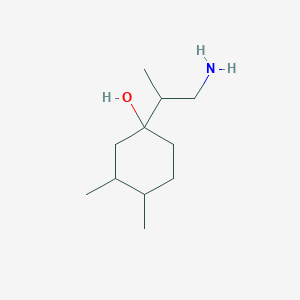
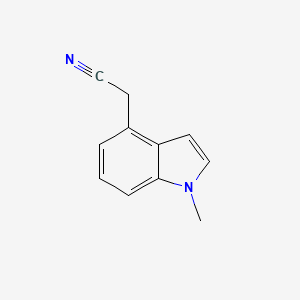
![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
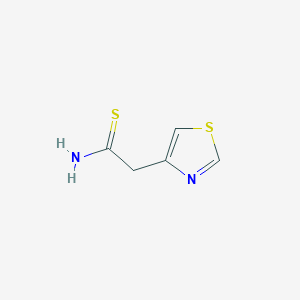
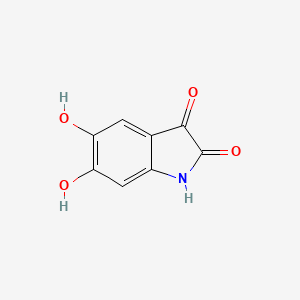
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
